molecular formula C15H14O3 B2762187 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde CAS No. 34883-10-8

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde

Cat. No.: B2762187
CAS No.: 34883-10-8
M. Wt: 242.274
InChI Key: UOBCZDODQRBPGI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with hydroxy, methyl, and phenylmethoxy groups

Scientific Research Applications

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde typically involves the reaction of appropriate substituted benzaldehydes with phenylmethoxy and hydroxy groups under controlled conditions. One common method includes the use of formaldehyde and phenol derivatives in the presence of catalysts like anhydrous magnesium chloride and triethylamine in tetrahydrofuran, followed by heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-hydroxy-6-methyl-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-13(8-15(17)14(11)9-16)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBCZDODQRBPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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